4-Chloro-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
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Overview
Description
4-Chloro-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents.
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide group also show diverse biological activities and are used in medicinal chemistry.
Uniqueness: Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H16ClN3O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O/c1-14-4-3-11-25-13-19(24-20(14)25)16-5-2-6-18(12-16)23-21(26)15-7-9-17(22)10-8-15/h2-13H,1H3,(H,23,26) |
InChI Key |
JVXJMJVEYUSCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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